The synthesis of [Sar9] Substance P is typically achieved using solid-phase peptide synthesis methodologies. [] This involves building the peptide chain step-wise on a solid support, with each amino acid added sequentially. The process requires specific coupling reagents and protecting groups for amino acid side chains to ensure correct peptide bond formation and prevent undesired side reactions. The use of Sarcosine (Sar) in place of the naturally occurring Proline at position 9 introduces resistance to enzymatic degradation, enhancing the stability and duration of action of [Sar9] Substance P compared to native Substance P.
[Sar9] Substance P exerts its biological effects primarily through its interaction with the tachykinin NK1 receptor. [, , , , , , , , , , , , , , , , , , ] It acts as a potent and selective agonist, binding to the NK1 receptor and mimicking the effects of the endogenous ligand, Substance P. Upon binding, it triggers a cascade of intracellular signaling events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately contribute to various cellular responses, such as smooth muscle contraction, neurotransmitter release, and inflammatory responses.
Investigating the role of NK1 receptors in smooth muscle contraction: [Sar9] Substance P has been used to study NK1 receptor-mediated contractions in various tissues, including the guinea pig renal pelvis, [] ileum, [] urinary bladder, [, , ] proximal urethra, [] rat urinary bladder, [, ] colon, [, ] and duodenum. [] These studies help in understanding the contribution of NK1 receptors to physiological processes such as bladder function and intestinal motility.
Evaluating the efficacy and potency of NK1 receptor antagonists: [Sar9] Substance P serves as a valuable tool for assessing the potency and selectivity of newly developed NK1 receptor antagonists, as demonstrated in studies involving various antagonists. [, , , , , , , , , , , , ] This is crucial for the development of novel therapeutics targeting NK1 receptors for conditions like pain and inflammation.
Exploring the role of NK1 receptors in neurotransmission: Studies have utilized [Sar9] Substance P to understand the involvement of NK1 receptors in mediating non-cholinergic excitatory junction potentials in the guinea pig colon, [] highlighting its role in neuronal signaling.
Investigating the potential involvement of NK1 receptors in various physiological processes: Research employing [Sar9] Substance P has explored the role of NK1 receptors in spinal cord depolarization in neonatal rats, [] shedding light on its potential involvement in sensory processing and pain pathways.
CAS No.: 3338-55-4
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: